O-Phospho-DL-threonine
Description
Overview of Post-Translational Modifications (PTMs) and Phosphorylation
Post-translational modifications (PTMs) are chemical alterations that occur to a protein after its synthesis. thermofisher.comcreative-proteomics.com These modifications dramatically increase the functional diversity of the proteome, allowing a single gene to produce multiple protein variants with different activities, localizations, or interactions. thermofisher.comcreative-proteomics.com Common PTMs include glycosylation, methylation, acetylation, ubiquitination, and, most notably, phosphorylation. thermofisher.comslideshare.net
Phosphorylation is one of the most widespread and extensively studied PTMs. ptgcn.comthermofisher.com It involves the addition of a phosphate (B84403) group to specific amino acid residues within a protein, a reaction catalyzed by enzymes called kinases. ptgcn.comnih.gov This process is reversible; phosphatases are enzymes that remove these phosphate groups. ptgcn.com This dynamic on-off switch is fundamental to cellular regulation. vaia.com It is estimated that up to one-third of all proteins in the human body are subject to phosphorylation at some point, highlighting its ubiquitous nature. ptgcn.comthermofisher.com
Central Role in Cellular Regulation and Signal Transduction
Phosphorylation is a cornerstone of cellular regulation and signal transduction, the process by which cells communicate and respond to their environment. nih.govcusabio.com The addition of a highly negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its function. nih.gov This can either activate or inhibit a protein's catalytic activity. thermofisher.comcusabio.com
Virtually all major cellular processes are regulated by phosphorylation, including:
Cell Cycle and Growth: Progression through the cell cycle is tightly controlled by the phosphorylation and dephosphorylation of key proteins. nih.govnih.gov
Apoptosis: Programmed cell death is initiated and executed through phosphorylation cascades. nih.gov
Gene Expression: The activity of transcription factors, which control which genes are turned on or off, is often regulated by their phosphorylation state. cusabio.com
Metabolism: Many enzymes involved in metabolic pathways are switched on or off by phosphorylation, allowing the cell to adapt to changing energy needs. vaia.combiologydiscussion.com
Signal transduction pathways heavily rely on a cascade of phosphorylation events. thermofisher.comnih.gov An external signal, like a hormone binding to a receptor, can trigger a chain reaction of kinases, each activating the next, ultimately leading to a specific cellular response. thermofisher.comnih.gov This amplification system allows a small initial signal to provoke a large-scale cellular change. thermofisher.com
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912145 | |
| Record name | O-Phosphonothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-80-9, 1114-81-4 | |
| Record name | DL-Threonine dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threonine, DL- | |
| Source | DTP/NCI | |
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| Record name | O-Phosphonothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threonine dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Methodologies for O Phospho Dl Threonine
Chemical Synthesis Approaches
Chemical synthesis provides a direct route to obtaining O-Phospho-DL-threonine, independent of biological systems. These methods often involve multi-step processes that require careful control of protecting groups and reaction conditions.
The chemical synthesis of this compound and its derivatives typically follows a "building block" approach, where the phosphorylated amino acid is prepared and then used in further reactions, such as solid-phase peptide synthesis (SPPS). rsc.org A common strategy involves the direct phosphorylation of the threonine side-chain hydroxyl group. This can be achieved using various phosphorylating agents, including phosphorus oxychloride (POCl₃), polyphosphoric acid, or phosphorus pentoxide (P₂O₅), which selectively modify the hydroxyl group over the amino group. uva.nl
Another synthetic route involves the reaction of a protected threonine derivative with a suitable phosphoramidite, followed by oxidation. For instance, novel polypeptides containing O-phospho-L-threonine have been prepared through the copolymerization of protected N-carboxyanhydride (NCA) monomers, followed by a deprotection step to yield the final phosphopolypeptide. ebi.ac.uk A different approach has demonstrated the synthesis of O-diisopropyloxyphosphoryl-L-threonine, which involves the migration of a phosphoryl group from the amino group to the hydroxyl group under specific conditions. researchgate.net
Table 1: Overview of Chemical Synthesis Strategies for this compound and Derivatives
| Strategy | Key Reagents/Intermediates | Description | Reference |
|---|---|---|---|
| Direct Phosphorylation | Threonine, POCl₃, P₂O₅ | Selective phosphorylation of the side-chain hydroxyl group. | uva.nl |
| Building Block Approach | N-α-Fmoc-O-phospho-threonine | Use of a pre-phosphorylated and protected threonine monomer in solid-phase peptide synthesis. | rsc.org |
| NCA Polymerization | Thr(PO₃Ph₂)-N-carboxyanhydride | Polymerization of protected amino acid anhydrides followed by deprotection to form phosphopolypeptides. | ebi.ac.uk |
| Phosphoryl Group Migration | N-diisopropyloxyphosphoryl-L-threonine | Intramolecular transfer of a phosphoryl group from the nitrogen to the oxygen atom. | researchgate.net |
The purification of this compound and peptides containing it presents several challenges. The phosphate (B84403) group's negative charge and lability can complicate standard purification protocols. nih.govmolbiolcell.org High-Performance Liquid Chromatography (HPLC) is a standard method, but the process can be a bottleneck, often generating large volumes of waste. acs.org
A documented method for purifying O-phospho-L-threonine involves a multi-step process. chemicalbook.comlookchem.com The crude phosphate is first dissolved in a minimal volume of water and treated with activated charcoal. The filtered solution is then applied to a Dowex 50W cation-exchange chromatography column (H⁺ form). Elution with 2N hydrochloric acid (HCl) separates the compound, which is subsequently crystallized from water/methanol mixtures and dried. chemicalbook.comlookchem.com
The primary challenges in handling phosphothreonine-containing molecules include:
Lability of the Phosphate Group: The phosphate ester bond can be unstable, especially under harsh pH conditions, leading to loss of the modification during purification or analysis. nih.govmolbiolcell.org
Low Abundance: In the context of phosphoproteomics, phosphorylated proteins and peptides are often present in very low quantities, requiring significant enrichment before analysis. nih.gov
Analytical Difficulties: The negative charge of the phosphate group can suppress ionization efficiency in positive-ion mode mass spectrometry, a common analytical technique. nih.gov Furthermore, during MS/MS fragmentation, the labile phosphate group is often lost, which can complicate the precise identification of the phosphorylation site. molbiolcell.org
However, the presence of the phosphate group can also be advantageous for separation, as it significantly alters the solubility and chromatographic behavior of the molecule compared to its non-phosphorylated counterpart. uva.nl
Biosynthetic Routes and Genetic Encoding
Advances in synthetic biology have enabled the production of O-phosphothreonine within cells and its site-specific incorporation into recombinant proteins. This bypasses the need for chemical synthesis and allows for the production of complex phosphoproteins for structural and functional studies. nih.gov
While Escherichia coli, a common host for recombinant protein production, does not naturally produce significant amounts of O-phosphothreonine (pThr), its intracellular concentration can be artificially increased. nih.govnih.gov A key breakthrough was the heterologous expression of the gene for PduX, a protein kinase from Salmonella enterica, in E. coli. nih.govspringernature.com The PduX enzyme utilizes ATP to phosphorylate L-threonine, leading to the intracellular biosynthesis of pThr at concentrations high enough (in the millimolar range) to support its use in protein synthesis. nih.gov
Studies have also shown that simply supplementing the growth medium with pThr can increase its intracellular levels in wild-type E. coli, although cellular uptake of the negatively charged molecule is a limiting factor. nih.govacs.org Genetic and metabolic engineering strategies, such as deleting phosphatases that might degrade pThr, can further modulate its intracellular concentration. nih.govacs.org
Table 2: Approaches for Intracellular Phosphothreonine Production
| Method | Organism/System | Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Heterologous Gene Expression | E. coli | Expression of S. enterica PduX kinase, which phosphorylates L-threonine to O-phosphothreonine. | Achieves millimolar intracellular pThr concentrations. | nih.govspringernature.com |
| Media Supplementation | E. coli | Addition of exogenous pThr to the growth media. | Increases intracellular pThr levels, but uptake is limited. | acs.org |
| Metabolic Engineering | E. coli | Deletion of host phosphatases. | Can prevent degradation and help elevate intracellular phosphoamino acid levels. | nih.govacs.org |
Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs), such as pThr, into proteins at precisely defined positions. nih.govnih.gov The strategy relies on co-opting a "blank" codon, typically the amber stop codon (UAG), which normally signals the termination of translation. addgene.org An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the host cell. nih.govscripps.edu This engineered synthetase specifically charges its cognate tRNA with the desired ncAA (in this case, pThr). The tRNA possesses an anticodon that recognizes the UAG codon, thereby directing the ribosome to insert pThr at that specific site in the growing polypeptide chain. nih.gov
A significant challenge for incorporating pThr is ensuring a sufficient intracellular supply, as its negative charge impedes efficient transport across the cell membrane. nih.govucsf.edu The development of biosynthetic routes, such as the PduX kinase system, has been crucial in overcoming this barrier by producing pThr directly within the cell where it is needed. nih.gov This integration of biosynthesis and genetic code expansion creates a fully autonomous system for producing site-specifically phosphorylated proteins in vivo. nih.gov
The success of genetic code expansion hinges on the availability of an aminoacyl-tRNA synthetase (aaRS) that is highly specific for the non-canonical amino acid and a tRNA that is not recognized by any of the host's endogenous synthetases. nih.gov This is known as an orthogonal pair. tandfonline.com
Developing a synthetase for pThr is particularly challenging due to its close structural similarity to O-phospho-L-serine (pSer), a naturally occurring metabolic intermediate. nih.gov The existing orthogonal phosphoseryl-tRNA synthetase (SepRS) discriminates against pThr by a factor of approximately 10,000, making it an unsuitable starting point for simple evolution. nih.gov
To overcome this, researchers developed a novel and rapid discovery platform. nih.govnih.gov This method combines parallel selections with deep sequencing and statistical analysis. By performing positive selections for synthetase activity in both the presence and absence of the target ncAA, scientists can rapidly identify clones that are not only efficient but also highly specific. nih.gov This approach led to the successful discovery of a phosphothreonyl-tRNA synthetase (pThrRS) and its cognate tRNA (tRNACUA) pair. nih.govnih.gov This engineered pThrRS/tRNA pair selectively incorporates pThr over pSer, enabling the high-fidelity synthesis of proteins containing phosphothreonine at specified sites. nih.gov
Derivatization for Analytical and Functional Studies
Derivatization of this compound is a critical strategy employed in analytical chemistry and functional proteomics to enhance detection, facilitate separation, and probe biological activity. The modification of its functional groups—namely the phosphate, amino, and carboxyl groups—allows for the attachment of various chemical moieties that improve its properties for specific applications. These modifications are essential for overcoming analytical challenges, such as the low ionization efficiency of phosphopeptides in mass spectrometry and the need for sensitive detection in complex biological samples. rockefeller.educuni.cz
The chemical modification of this compound into esters and other derivatives is a key technique for both synthesis and analysis. These derivatization strategies can target the phosphate group or proceed via modification of the entire amino acid residue.
One method involves the synthesis of phosphate esters, such as O-diisopropyloxyphosphoryl-L-threonine. In one reported synthesis, this derivative was created through the migration of a phosphoryl group from the nitrogen atom of N-diisoproppyloxyphosphoryl-L-threonine to the oxygen atom of the hydroxyl side chain, a reaction facilitated by ultrasonic irradiation. researchgate.net This intramolecular transfer results in the formation of a stable phosphate ester derivative.
A more common strategy for the derivatization of phosphothreonine residues within peptides is based on the chemical reaction of β-elimination. cuni.czresearchgate.net Under alkaline conditions, the phosphate group of phosphothreonine is eliminated, resulting in the formation of a reactive intermediate, β-methyldehydroalanine (an unsaturated amino acid). cuni.cznih.gov This intermediate can then react with various nucleophiles, particularly thiols, to form a stable thioether linkage. This two-step process is a powerful tool for tagging phosphoproteins for analytical purposes. For instance, biotin (B1667282) or fluorescent probes can be attached to the phosphothreonine residue, enabling highly sensitive detection and quantification. google.com
The table below summarizes key aspects of this β-elimination and addition derivatization method.
Table 1: Derivatization of Phosphothreonine via β-Elimination/Addition
| Step | Description | Reagents & Conditions | Resulting Product | Analytical Application |
|---|---|---|---|---|
| 1. β-Elimination | Removal of the phosphate group from the threonine side chain. | Alkaline conditions (e.g., Ba(OH)₂). | β-methyldehydroalanine intermediate. | Creates a reactive site for tagging. |
| 2. Nucleophilic Addition | Addition of a thiol-containing molecule to the unsaturated intermediate. | Alkyldithiols (e.g., propanedithiol) or tagged thiols. researchgate.net | Stable thioether derivative. | Introduction of affinity tags (biotin) or fluorescent probes for detection and purification. google.com |
For analytical chromatography, derivatization often targets the amino group to enhance hydrophobicity and improve ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC/MS). fujifilm.com Reagents such as 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) are used in pre-column derivatization methods. This approach transforms the amino acid into a derivative that is more suitable for separation by reverse-phase chromatography and detection by mass spectrometry, allowing for significantly shortened analysis times and higher sensitivity. fujifilm.com
Enzymatic reactions can also be used for derivatization, particularly for functional studies and chiral separations. Acid phosphatases have been shown to selectively dephosphorylate one enantiomer from a racemic mixture of this compound. uva.nl For example, the acid phosphatase from Shigella flexneri (PhoN-Se) displays a high preference for the L-isomer, achieving an enantiomeric excess (E-value) greater than 200. uva.nl This enantioselective hydrolysis is a form of kinetic resolution that allows for the preparation of enantiomerically pure O-phospho-D-threonine.
The table below details the findings of an enzymatic resolution study on this compound.
Table 2: Enzymatic Resolution of this compound
| Enzyme | Source Organism | Substrate | Preferred Enantiomer | Enantiomeric Value (E) | Reference |
|---|
These varied derivatization methodologies underscore the versatility of this compound's chemistry, enabling its study and application in diverse scientific contexts, from quantitative proteomics to the synthesis of chiral compounds.
Structural Analysis and Conformational Dynamics of O Phospho Dl Threonine
Crystallographic Studies
Crystallographic studies have successfully determined the three-dimensional structures of both the racemic mixture, O-Phospho-DL-threonine, and the pure enantiomer, O-Phospho-L-threonine. iucr.orgnih.gov A key finding from these analyses is the high degree of similarity in the molecular conformations adopted by the two stereoisomers in their crystalline forms. iucr.orgnih.gov This conformational consistency is noteworthy, especially when compared to the analogous serine compounds, O-phospho-DL-serine and O-phospho-L-serine, which exhibit different conformations around the Cβ-Oγ-P phosphate (B84403) ester bonds. iucr.orgnih.gov In the case of the phosphothreonine compounds, the presence of the γ-methyl group does not appear to impose significant conformational rigidity, but the observed conformation is stable in both the racemic and enantiomeric crystal lattices. iucr.org
| Compound | Crystal System | Space Group | Key Conformational Features |
|---|---|---|---|
| This compound | Monoclinic | P2₁/c | Molecular conformation is very similar to the L-enantiomer. iucr.org |
| O-Phospho-L-threonine | Orthorhombic | P2₁2₁2₁ | Molecular conformation is very similar to the molecule in the racemic crystal. iucr.org |
A notable feature in the crystal packing of the racemic this compound is the formation of hydrogen-bonded cyclic dimers by the phosphate groups around crystallographic inversion centers. iucr.org In contrast, the phosphate groups in the O-Phospho-L-threonine structure form hydrogen-bonded chains along screw axes. iucr.org Despite linking like-charged anionic phosphate groups, the P−O−H···−O−P bonds are particularly strong. iucr.org Conversely, the salt-bridge N−H···−O−P bonds, which link the oppositely charged ammonium (B1175870) and phosphate groups, are comparatively weaker. iucr.org The non-polar γ-methyl groups are situated within interstices of these polar hydrogen-bond networks. iucr.org
Solution-State Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of O-phosphothreonine in solution. nih.govnih.gov By analyzing various NMR parameters, researchers can deduce the preferred backbone and side-chain torsion angles. The ³J(HN,Hα) coupling constant, for instance, provides information about the backbone dihedral angle ϕ. nih.govnih.gov Studies have shown that phosphorylation significantly impacts these coupling constants, indicating a direct structural effect on the preferred backbone conformation. nih.gov
For side-chain conformation, the ³Jαβ coupling constant reports on the χ₁ torsion angle, while the ³JPHβ coupling constant correlates with the χ₂ torsion angle. biorxiv.orgresearchgate.net Analysis of these parameters reveals that phosphorylation of a threonine residue leads to a significant increase in the ³Jαβ coupling constant, suggesting a preference for the g⁻ conformation for χ₁. biorxiv.orgresearchgate.net Solid-state ³¹P NMR has also been employed to measure isotropic chemical shifts and chemical shift anisotropies, providing further insight into the local electronic environment of the phosphate group in different conformational states. nih.gov
| NMR Parameter | Structural Information Deduced | Effect of Threonine Phosphorylation |
|---|---|---|
| ³J(HN,Hα) Coupling Constant | Backbone Dihedral Angle (ϕ) | Altered value indicates a shift in preferred backbone conformation. nih.gov |
| ³Jαβ Coupling Constant | Side-Chain Torsion Angle (χ₁) | Increases, indicating a preference for the g⁻ conformation. researchgate.net |
| ³JPHβ Coupling Constant | Side-Chain Torsion Angle (χ₂) | Provides information on the orientation of the phosphate group. biorxiv.orgresearchgate.net |
| Amide Proton/Nitrogen Chemical Shift (δ) | Local Environment / H-Bonding | Large downfield shift indicates increased order and intramolecular H-bonding. biorxiv.org |
The phosphorylation of threonine residues is a critical post-translational modification that can induce significant conformational changes in peptides and proteins, thereby regulating their function. nih.govnih.gov NMR and other spectroscopic studies have revealed that phosphorylation causes a pronounced disorder-to-order transition at the modified residue. biorxiv.org
Specifically, dianionic phosphothreonine shows a strong preference for a compact, cyclic conformation. biorxiv.org This structure is stabilized by several noncovalent interactions, including a strong intra-residue hydrogen bond between the phosphate group and the backbone amide N-H group. biorxiv.org This interaction restricts the ϕ backbone torsion angle to approximately -60°. biorxiv.org The phosphorylation of threonine can decrease the propensity for polyproline II (PPII) conformations, an effect opposite to that observed for serine phosphorylation. nih.gov This difference suggests that the phosphoryl group actively and selectively modulates peptide backbone conformations, partly through direct intramolecular hydrogen bonding. nih.gov Furthermore, within peptides, the phosphothreonine residue forms more prevalent hydrogen bonds with the local backbone (Nᵢ and Nᵢ₊₁) compared to phosphoserine, contributing to a significant rigidification of the peptide structure. nih.gov
Preferred Torsions and Structural Signatures of Phosphothreonine
The phosphorylation of threonine induces a significant disorder-to-order transition, leading to a highly restricted and ordered conformational state. nih.govbiorxiv.org In its physiologically relevant dianionic form, phosphothreonine (pThr) shows a strong preference for a compact, cyclic conformation. acs.orgbiorxiv.org This structure is stabilized by a combination of three key noncovalent interactions:
A strong intra-residue hydrogen bond between the phosphate group and the amide proton. nih.gov
An n → π* interaction between consecutive carbonyls. nih.govbiorxiv.org
An n → σ* interaction involving the phosphate Oγ lone pair and the antibonding orbital of the C–Hβ bond, which restricts the χ2 side-chain conformation. nih.govbiorxiv.org
This combination of interactions gives phosphothreonine a distinct structural signature that can mimic the backbone cyclization seen in proline, but through noncovalent means. nih.govacs.org The result is a strong preference for specific backbone and side-chain torsion angles. The Ramachandran plot for phosphothreonine is heavily clustered, favoring conformations associated with the polyproline II (PPII) helix and, to a lesser extent, the α-helix. biorxiv.org
The preferred torsional angles for dianionic phosphothreonine have been identified through nuclear magnetic resonance (NMR) spectroscopy, bioinformatics analysis of the Protein Data Bank (PDB), and computational studies. nih.gov These preferred angles are a hallmark of its structural signature.
Table 1: Preferred Torsional Angles for Dianionic Phosphothreonine
| Torsion Angle | Symbol | Preferred Value / Conformation |
| Phi | φ | ~ -60° (Consistent with α-helix and PPII helix) acs.orgbiorxiv.org |
| Psi | ψ | Polyproline II helix > α-helix acs.org |
| Chi-1 | χ1 | g⁻ acs.orgbiorxiv.org |
| Chi-2 | χ2 | ~ +115° (eclipsed C–H/O–P bonds) acs.org |
This defined structural preference is observed in various proteins, notably within the activation loops of protein kinases and at interfaces of protein-protein interactions. nih.govacs.org The phosphorylation of threonine can thus act as a "step function-like switch," inducing more significant and defined structural changes compared to the more graded or "rheostat-like" changes often seen with serine phosphorylation. nih.govbiorxiv.org
Computational Modeling and Theoretical Studies
Computational methods are essential for elucidating the structural and dynamic properties of this compound at an atomic level. These theoretical studies complement experimental data by providing detailed insights into molecular geometry, conformational energy landscapes, and dynamic behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For amino acids like threonine and its phosphorylated form, DFT calculations are employed to determine optimized geometries, thermodynamic properties, and various molecular descriptors. mdpi.comsciforum.net
Researchers use DFT to calculate properties such as:
Optimized Molecular Geometry: Finding the lowest energy conformation.
Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy to understand the stability of different conformers. sciforum.netresearchgate.net
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. mdpi.com
Acid Dissociation Constant (pKa): DFT calculations, combined with a polarizable continuum model, can provide semiquantitative estimates of pKa values for specific chemical groups within the molecule. rsc.org
These calculations help in understanding the intrinsic physicochemical behavior of phosphothreonine and how its electronic and structural properties are influenced by the addition of the phosphate group. mdpi.comresearchgate.net
The Gauge-Including Projector Augmented-Wave (GIPAW) method is a theoretical approach developed for the accurate first-principles calculation of NMR chemical shifts in solid-state systems. aps.org It is implemented within the DFT framework and is particularly powerful for studying periodic systems like crystals. aps.org
The GIPAW method addresses the challenge of calculating magnetic response properties in periodic solids by reconstructing the all-electron wavefunction from the pseudo-wavefunction in the presence of a magnetic field. aps.org This allows for the prediction of NMR parameters with high accuracy, providing a direct link between theoretical models and experimental solid-state NMR spectroscopy. For a compound like this compound, GIPAW calculations can be used to:
Predict 13C, 15N, and 31P chemical shifts in its crystalline form.
Validate crystal structures by comparing calculated NMR parameters with experimental data.
Provide detailed insight into how local structure and intermolecular interactions, such as hydrogen bonds, influence the NMR chemical shifts. nih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational dynamics and the influence of phosphorylation on protein backbone flexibility. researchgate.net
Studies using MD simulations have shown that the phosphorylation of threonine significantly restricts backbone dynamics. biorxiv.org This is consistent with experimental findings of a disorder-to-order transition. MD simulations allow researchers to explore the conformational ensemble of peptides containing phosphothreonine, revealing a stabilization of helical conformations and an increased frequency of intra-residue hydrogen bonds involving the phosphate group. nih.gov By simulating the molecule's behavior in a solvent environment, MD can map the energy landscape, identify stable and metastable conformations, and analyze the hydrogen-bonding networks that define its structure. nih.govnih.gov These simulations are crucial for interpreting experimental data from techniques like NMR and for understanding how phosphorylation modulates a protein's conformational landscape to regulate its function. nih.govnih.gov
Biochemical and Biological Roles of O Phospho Dl Threonine
Metabolic Pathways and Intermediates
O-phospho-L-threonine serves as a crucial intermediate in several key metabolic pathways, particularly in microorganisms. Its formation and subsequent conversion are tightly regulated steps in the biosynthesis of essential compounds.
In bacteria such as Escherichia coli and related species like Salmonella typhimurium, O-phospho-L-threonine is a key metabolite. The metabolic pathways for amino acid production, including L-threonine, are complex and highly regulated in E. coli researchgate.netembopress.org. The phosphorylation of threonine is a critical step that prepares it for entry into specific biosynthetic routes. For instance, the production of L-threonine in engineered E. coli involves a five-step enzymatic pathway starting from L-aspartate embopress.org. The phosphorylation of intermediates is a common strategy in metabolic pathways to activate molecules for subsequent reactions, and the generation of O-phospho-L-threonine exemplifies this principle within bacterial metabolic networks.
The conversion of L-threonine to O-phospho-L-threonine is catalyzed by a specific kinase. This enzymatic reaction involves the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the hydroxyl group of threonine. wikipedia.orgyoutube.com. This phosphorylation is the initial committed step for channeling threonine into pathways like cobalamin biosynthesis mdpi.com. The enzyme responsible for this step is a threonine kinase (EC 2.7.1.177) mdpi.com. This modification is a pivotal regulatory point, as it commits the threonine molecule to a specific metabolic fate.
One of the most well-documented roles of O-phospho-L-threonine is as a precursor in the anaerobic biosynthesis of cobalamin (vitamin B12) wikipedia.org. In organisms like Salmonella typhimurium, L-threonine-O-3-phosphate is a substrate for the enzyme L-threonine-O-3-phosphate decarboxylase, encoded by the cobD gene nih.govresearchgate.net. This enzyme catalyzes the decarboxylation of O-phospho-L-threonine to produce (R)-1-amino-2-propanol O-2-phosphate, a new intermediate proposed in the cobalamin biosynthesis pathway nih.govresearchgate.net. This intermediate is then attached to adenosylcobyric acid by the CbiB enzyme to form adenosylcobinamide phosphate wikipedia.orgnih.gov. O-phospho-L-threonine is considered an advantageous precursor for industrial cobalamin production as it is non-toxic and can be more efficient than other precursors like R-1-amino-2-propanol google.com.
| Enzyme | Gene | Substrate | Product | Organism Example |
| Threonine Kinase | PduX / BluE(F) | L-Threonine | O-Phospho-L-threonine | Salmonella enterica / Rhodobacterales mdpi.com |
| L-threonine-O-3-phosphate decarboxylase | CobD | O-Phospho-L-threonine | (R)-1-amino-2-propanol O-2-phosphate | Salmonella typhimurium nih.govresearchgate.net |
| Adenosylcobinamide-phosphate synthase | CbiB | Adenosylcobyric acid + (R)-1-amino-2-propanol O-2-phosphate | Adenosylcobinamide phosphate | Salmonella typhimurium wikipedia.orgnih.gov |
Phosphoserine aminotransferase (PSAT) is a key enzyme in the phosphorylated pathway of serine biosynthesis, where it catalyzes the conversion of 3-phosphohydroxypyruvate to 3-phosphoserine using L-glutamate as the amino donor frontiersin.orgfrontiersin.org. Research on PSAT from Arabidopsis thaliana (AtPSAT1) has explored its substrate and inhibitor specificity. Studies have shown that high concentrations of several amino acids, including serine and threonine (5-50 mM), did not result in observable inhibition of AtPSAT1 activity frontiersin.org. This suggests that under typical physiological conditions, O-phospho-DL-threonine is not a significant substrate or inhibitor for phosphoserine aminotransferase, which maintains high specificity for its role in the serine biosynthesis pathway.
Enzymatic Interactions and Substrate Specificity
The phosphate group of this compound makes it a target for specific enzyme families that recognize and process phosphorylated molecules.
This compound can serve as a substrate for phosphatases, which are enzymes that remove phosphate groups from molecules by hydrolysis nih.govsigmaaldrich.com. Serine/threonine phosphatases are a broad class of enzymes responsible for the dephosphorylation of proteins and other molecules phosphorylated on serine or threonine residues sigmaaldrich.comnih.gov. These enzymes are critical for regulating cellular signaling cascades nih.gov.
In the bacterium Pseudomonas aeruginosa, for example, acid phosphatase and alkaline phosphatase are known to catalyze the dephosphorylation of L-threonine O-3-phosphate, converting it back to L-threonine and inorganic phosphate umaryland.edu. The activity of these phosphatases can be assayed using generic substrates like p-nitrophenyl phosphate (pNPP) or more specific phosphorylated proteins and peptides arvojournals.orgnih.gov. The major families of serine/threonine phosphatases, such as PP1 and PP2, have distinct properties and regulatory mechanisms but share the fundamental ability to hydrolyze the phosphoester bond of substrates like O-phospho-threonine sigmaaldrich.com.
| Phosphatase Family | General Characteristics | Cation Requirement |
| PPP Family | Includes PP1, PP2A, PP2B, PP4, PP5, PP6, PP7. Highly conserved catalytic domains. Regulated by interaction with various regulatory and targeting subunits. sigmaaldrich.com | Varies by member. |
| Type 1 (PP1) | Dephosphorylates the β-subunit of phosphorylase kinase. Inhibited by Inhibitor-1 and Inhibitor-2. sigmaaldrich.com | None required for basal activity. |
| Type 2A (PP2A) | Dephosphorylates the α-subunit of phosphorylase kinase. Not sensitive to Inhibitor-1 and -2. sigmaaldrich.com | None required. |
| Type 2B (PP2B / Calcineurin) | Activated by Ca²⁺. sigmaaldrich.com | Ca²⁺ |
| PPM Family | Includes PP2C. Structurally distinct from the PPP family. sigmaaldrich.com | |
| Type 2C (PP2C) | Activated by Mg²⁺. sigmaaldrich.com | Mg²⁺ |
Kinase Recognition and Phosphorylation Mechanisms
Protein kinases are a class of enzymes that facilitate the phosphorylation of proteins by transferring a phosphate group from a donor molecule, typically ATP, to a specific amino acid residue. wikipedia.org The phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism in regulating a vast array of cellular processes. thermofisher.com Serine/threonine kinases, which constitute the majority of the human kinome, specifically phosphorylate the hydroxyl group of serine or threonine residues. wikipedia.org
The specificity of a kinase for its substrate is determined by the consensus sequence, which is the sequence of amino acids surrounding the target serine or threonine residue. wikipedia.org This recognition sequence interacts with specific amino acid residues within the catalytic cleft of the kinase, primarily through hydrophobic and ionic interactions. wikipedia.org This interaction orients the hydroxyl group of the threonine residue for a nucleophilic attack on the terminal phosphate group of ATP. thermofisher.com This process is facilitated by the presence of a magnesium ion (Mg2+), which coordinates with the phosphate groups of ATP, lowering the energy barrier for the phosphoryl transfer. thermofisher.com
The addition of the bulky, negatively charged phosphate group to the threonine residue can induce significant conformational changes in the protein. wikipedia.orgyoutube.com These changes can alter the protein's enzymatic activity, its localization within the cell, or its ability to interact with other proteins, thereby acting as a molecular switch. wikipedia.org The reversibility of this modification, catalyzed by protein phosphatases, allows for a dynamic and tightly regulated cellular signaling network. wikipedia.org
Interaction with Other Enzymes (e.g., D-threonine aldolase (B8822740), though inactive towards this compound)
D-threonine aldolase is an enzyme that catalyzes the reversible cleavage of D-threonine to glycine (B1666218) and acetaldehyde. While this enzyme and its L-threonine counterparts are significant in the synthesis of β-hydroxy-α-amino acids, their activity towards phosphorylated substrates like this compound is limited. frontiersin.org The active site of threonine aldolases is structured to accommodate the specific size and chemical properties of its natural substrates. The presence of a bulky and negatively charged phosphate group on the threonine side chain, as in this compound, likely creates steric hindrance and electrostatic repulsion within the active site, preventing proper binding and catalysis. Research on related enzymes has shown that modifications to the substrate, such as the introduction of charged groups, can significantly decrease or abolish enzymatic activity. frontiersin.org
Role in Protein Post-Translational Modifications
Ubiquitin Threonine Phosphorylation and its Functional Consequences
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process can be further modulated by other modifications, such as phosphorylation, creating a complex signaling code. acs.orgnih.gov The phosphorylation of ubiquitin at threonine residues has been shown to have significant functional consequences. acs.orgnih.gov
Recent studies have chemically synthesized various threonine-phosphorylated ubiquitin analogues (pUb), including pUbT7, pUbT12, pUbT14, pUbT22, pUbT55, and pUbT66, to investigate their biochemical activities. acs.orgnih.gov Research has demonstrated that threonine phosphorylation can have a site-specific impact on the ubiquitination cascade. For instance, phosphorylation at threonine 7 (pUbT7) significantly inhibits the charging of ubiquitin-conjugating enzymes (E2). acs.orgnih.gov Furthermore, threonine phosphorylation affects the assembly of polyubiquitin (B1169507) chains by the E1-E2-E3 enzymatic cascade and their disassembly by deubiquitinases in a manner that is dependent on the location of the phosphorylation. acs.orgnih.gov For example, phosphorylation at threonine 12 (pUbT12) acts as a novel histone mark that regulates the DNA damage response by inhibiting the removal of H2AK15Ub by the deubiquitinase USP51. acs.org
These findings highlight how threonine phosphorylation of ubiquitin adds another layer of complexity to the ubiquitin code, influencing a wide range of cellular processes. acs.orgnih.gov
| Phosphorylated Ubiquitin Analogue | Observed Functional Consequence |
| pUbT7 | Significant inhibition of E2 charging. acs.orgnih.gov |
| pUbT12 | Functions as a histone mark, regulating the DNA damage response by inhibiting USP51 deubiquitinase activity. acs.org |
| General | Site-specific effects on the assembly and disassembly of polyubiquitin chains. acs.orgnih.gov |
Impact on Protein-Protein Interactions and Signaling Switches
The phosphorylation of threonine residues is a key mechanism for controlling protein-protein interactions and acting as a molecular switch in signaling pathways. biorxiv.orgnih.gov The addition of a phosphate group can create new binding sites for proteins that contain phosphobinding domains, such as Forkhead-associated (FHA) domains, which specifically recognize phosphothreonine. thermofisher.com This recruitment of other proteins is a critical step in many signal transduction cascades. thermofisher.com
Conversely, phosphorylation can also disrupt existing protein-protein interactions by introducing steric hindrance or electrostatic repulsion. This "on" or "off" switching mechanism is fundamental to the regulation of numerous cellular processes, including the cell cycle, gene expression, and apoptosis. wikipedia.orgnih.gov The significant conformational change induced by threonine phosphorylation can be more pronounced than that of serine phosphorylation, leading to more decisive, "step function-like" switches in protein function. biorxiv.orgnih.gov
Differential Structural Effects of Threonine vs. Serine Phosphorylation
While both serine and threonine phosphorylation are crucial post-translational modifications, they can have distinct structural consequences for a protein. biorxiv.orgnih.govnih.gov The additional methyl group on the side chain of threonine, adjacent to the phosphorylation site, imposes greater conformational restrictions compared to serine. biorxiv.orgnih.gov
Upon phosphorylation, dianionic phosphothreonine shows a strong preference for a highly ordered, compact, and cyclic conformation. biorxiv.orgnih.govbiorxiv.org This structure is stabilized by several noncovalent interactions, including an intra-residue phosphate-amide hydrogen bond. biorxiv.orgnih.govbiorxiv.org In contrast, phosphoserine typically induces smaller, more rheostat-like structural changes. biorxiv.orgnih.gov This inherent structural difference suggests that threonine phosphorylation may be utilized in signaling pathways that require a more pronounced and definitive conformational switch, whereas serine phosphorylation may be involved in more graded responses. biorxiv.orgnih.gov
| Feature | Phosphothreonine | Phosphoserine |
| Conformational Preference | Strongly prefers a highly ordered, compact, cyclic conformation. biorxiv.orgnih.govbiorxiv.org | Induces smaller, more rheostat-like structural changes. biorxiv.orgnih.gov |
| Structural Change upon Phosphorylation | Larger, "step function-like" switch. biorxiv.orgnih.gov | Smaller, "rheostat-like" change. biorxiv.org |
| Stabilizing Interactions | Intra-residue phosphate-amide hydrogen bond. biorxiv.orgnih.govbiorxiv.org | Less pronounced stabilizing interactions. |
Coordination with Metal Ions in Biological Processes
The phosphate group of this compound, with its negatively charged oxygen atoms, can act as a coordination site for metal ions. nih.gov Metal ions are essential for a vast number of biological processes, often acting as cofactors for enzymes or stabilizing protein structures. ijfans.orgwikipedia.org The interaction between metal ions and phosphorylated residues is a critical aspect of many cellular functions.
Magnesium (Mg2+), for instance, is crucial for the activity of kinases, where it coordinates with the phosphate groups of ATP to facilitate the phosphoryl transfer to the substrate amino acid. thermofisher.com Other metal ions, such as zinc (Zn2+), can be involved in structural roles, where their coordination with phosphorylated residues and other amino acids helps maintain the proper three-dimensional structure of a protein. slideshare.net The ability of the phosphate group in phosphothreonine to form these coordination complexes is integral to its role in enzyme catalysis and the structural integrity of proteins. nih.govusda.gov
Advanced Research Applications and Methodologies Involving O Phospho Dl Threonine
Analytical Techniques for Phosphothreonine Detection and Quantification
The detection and quantification of phosphothreonine, often in the context of complex biological samples, are paramount for understanding signal transduction pathways and cellular processes. Various sophisticated analytical techniques have been developed and refined for this purpose.
Gas Chromatography (GC) with Flame Photometric Detection (FPD)
Gas chromatography coupled with flame photometric detection offers a selective and sensitive method for the analysis of organophosphorus compounds, including phosphorylated amino acids like O-Phospho-DL-threonine. A study has detailed a method for the determination of sulfur-containing amino acids using GC-FPD, highlighting the technique's potential for analyzing derivatized amino acids. nih.gov For phosphoamino acids, the process generally involves derivatization to increase their volatility for GC analysis. The flame photometric detector is particularly advantageous due to its high selectivity for phosphorus-containing compounds. This method has been successfully applied to the analysis of O-phosphoamino acids in proteins. amanote.com
The general workflow for GC-FPD analysis of this compound would involve:
Hydrolysis: Release of the phosphorylated amino acid from a protein or peptide sample.
Derivatization: Conversion of the this compound into a volatile derivative.
Chromatographic Separation: Injection of the derivatized sample into a GC system equipped with a suitable capillary column for separation.
Detection: Selective detection of the phosphorus-containing eluent by the flame photometric detector.
High-Performance Liquid Chromatography (HPLC) for O-phosphoamino acids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids in various samples, including those that are phosphorylated. bevital.nomyfoodresearch.com Due to the low volatility and high polarity of phosphoamino acids, HPLC is often preferred over GC. Reversed-phase HPLC is a commonly employed method for the separation and quantification of O-phosphoamino acids. nih.gov
To enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors, pre-column or post-column derivatization is typically necessary. myfoodresearch.com A notable pre-column derivatization agent is N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), which allows for fluorimetric detection at the femtomole level. nih.gov Under optimal conditions, this method can separate phosphoserine, phosphothreonine, and phosphotyrosine in under 10 minutes. nih.gov The detection limits for phosphoamino acids using this approach can be as low as 10-20 fmol. nih.gov Another common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amino acids to form highly fluorescent isoindole derivatives. myfoodresearch.comresearchgate.net
Table 1: HPLC Derivatization Agents for Phosphoamino Acid Analysis
| Derivatization Agent | Detection Method | Key Advantages |
|---|---|---|
| N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) | Fluorimetric | High sensitivity (femtomole level) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid-State and Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of molecules. Solid-state ³¹P NMR spectroscopy has been effectively applied to measure the isotropic chemical shifts, chemical shift anisotropies, and asymmetry parameters of phosphorylated amino acids, including O-phospho-L-threonine. nih.govebi.ac.uk These phosphorylated amino acids serve as excellent model compounds for optimizing NMR experiments on more complex systems like crystalline proteins. nih.govebi.ac.uk
In crystals, this compound and O-phospho-L-threonine exist as zwitterions, forming extensive three-dimensional networks of hydrogen bonds. nih.gov The molecular conformation and hydrogen-bonded environments are very similar in both the racemic and enantiomeric crystals of the threonine compounds. nih.gov This contrasts with O-phosphoserine, where the zwitterions adopt different conformations and hydrogen-bonding patterns. nih.gov
¹H NMR spectra of threonine derivatives provide information about the proton environments within the molecule.
Mass Spectrometry-Based Phosphoproteomics (Implicitly relevant)
Mass spectrometry (MS) has become an indispensable tool in the field of phosphoproteomics, enabling the identification and quantification of protein phosphorylation on a large scale. cuni.cznih.govnih.gov While direct analysis of this compound is not the primary focus, the methodologies are implicitly relevant as they are designed to identify peptides containing this modified amino acid.
The typical phosphoproteomics workflow involves the enzymatic digestion of proteins into peptides, followed by the enrichment of phosphopeptides to increase their concentration relative to their non-phosphorylated counterparts. nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used to sequence the phosphopeptides and pinpoint the exact site of phosphorylation. cuni.cznih.gov A challenge in the MS/MS analysis of peptides containing phosphoserine and phosphothreonine is the lability of the phosphoester bond, which can lead to the neutral loss of the phosphate (B84403) group during fragmentation. nih.govnih.gov
Use as a Molecular Tool and Research Reagent
Beyond its role as an analyte, this compound is a valuable molecular tool and research reagent in various biochemical and cellular studies.
Substrate for Enzymatic Assays
The L-enantiomer, O-Phospho-L-threonine, is utilized as a substrate in the characterization of various enzymes, particularly phosphatases, which are enzymes that remove phosphate groups from molecules. caymanchem.combertin-bioreagent.com By using O-Phospho-L-threonine as a substrate, researchers can study the kinetics and specificity of these enzymes.
In a typical enzymatic assay, the phosphatase is incubated with O-Phospho-L-threonine, and the reaction is monitored by measuring the rate of production of inorganic phosphate or the dephosphorylated threonine. This allows for the determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Biomaterial and Surface Modification Research
The phosphate group in this compound provides a highly reactive site for binding to various materials, a property extensively exploited in biomaterial and surface modification research.
In the field of dental and orthopedic implants, achieving rapid and stable osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant—is crucial for clinical success. researchgate.netpnas.org Surface modification of titanium implants with O-phospho-L-threonine has been shown to significantly enhance this process. researchgate.netunc.edu
Researchers have developed methods to chemically and stably bond O-phospho-L-threonine to titanium surfaces. researchgate.netpnas.org In a key in vivo study using a rabbit model, implants with an O-phospho-L-threonine-binding surface were compared to standard machined-surface implants. The modified implants demonstrated superior performance in two critical measures of osseointegration: removal torque (RT) and the bone-implant contact (BIC) ratio. researchgate.netpnas.org Initial attachment of pre-osteoblast cells (MC3T3-E1) was also significantly greater on the phosphothreonine-modified surface. researchgate.netunc.edu These findings suggest that the phosphorylated amino acid creates a surface that is more conducive to bone cell activity and integration. unc.edu
In Vivo Osseointegration of Titanium Implants
| Implant Surface Type | Initial Cell Attachment | Removal Torque (RT) | Bone-Implant Contact (BIC) Ratio | Reference |
|---|---|---|---|---|
| O-Phospho-L-threonine-binding Surface | Significantly Higher | Significantly Higher | Significantly Higher | researchgate.netpnas.org |
| Standard Machined Surface | Lower | Lower | Lower | researchgate.netpnas.org |
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Phosphorylated proteins are known to play a crucial role in controlling this process. O-phospho-L-threonine has been used in synthetic polypeptides to model these effects and investigate its influence on the crystallization of calcium carbonate (CaCO3), a primary component of shells and other biominerals. mdpi.com
Studies using synthetic sequential polypeptides containing both O-phospho-L-threonine and L-aspartic acid have demonstrated a significant ability to modify CaCO3 crystal morphology. mdpi.com The presence and proportion of the phosphothreonine residues in the polypeptide chain were found to induce the formation of distinct crystal shapes, such as brushlike calcite and spherical vaterite, which are different from the typical rhombohedral calcite crystals formed in the absence of such additives. mdpi.comcellsignal.com This research highlights the specific role of the phosphothreonine residue in directing the assembly of inorganic crystals, mimicking the function of natural biomineralization proteins. mdpi.com
Effect of Polypeptide Composition on CaCO3 Crystal Morphology
| Polypeptide System | Observed CaCO3 Crystal Morphologies | Key Finding | Reference |
|---|---|---|---|
| poly[Thr(PO3H2)(Z)-Asp] | Brushlike calcite, Spherical vaterite | Increasing the proportion of O-phospho-L-threonine residues induced the formation of characteristic brushlike calcite. | mdpi.com |
| Control (No polypeptide) | Rhombohedral calcite | Typical crystal morphology in the absence of organic modifiers. | cellsignal.com |
The ability to graft phospho-amino acids onto material surfaces is fundamental to their application in biomaterials. The high affinity of the phosphate group for metal oxides makes it particularly suitable for modifying titanium surfaces. researchgate.netunc.edu
A common technique involves treating the titanium surface with an acid, such as hydrochloric acid (HCl), to clean and activate it. researchgate.netunc.edu Following this, the surface is exposed to a solution containing the phosphorylated amino acid, like O-phospho-L-threonine. This process results in the covalent attachment of the amino acid to the titanium oxide layer, creating a stable, modified surface. researchgate.netunc.edu This method leverages the inherent chemical properties of both the titanium oxide and the phosphate group to create a functionalized biomaterial designed to enhance biological interactions. unc.edu
Immunomodulation Studies
The phosphorylation of threonine residues within specific proteins is a key mechanism in cellular signaling, including pathways that regulate the immune system.
The humoral immune response is a major arm of adaptive immunity, mediated by antibodies produced by B cells, and is critical for defending against extracellular pathogens. While direct studies on the effect of free this compound on this response are limited, research into the role of threonine phosphorylation in immune signaling proteins provides crucial insights.
Recent studies have unveiled that the phosphorylation of a specific threonine residue (Thr748) in the STAT1 (Signal Transducer and Activator of Transcription 1) protein acts as a molecular switch in the innate immune response. nih.govresearchgate.netpnas.org This phosphorylation event promotes inflammatory responses following exposure to bacterial toxins while simultaneously restricting interferon (IFN) signaling. researchgate.netpnas.org This modulation of innate immunity and cytokine signaling can, in turn, influence the subsequent adaptive immune response, including the humoral response, as the cytokines produced by innate immune cells are critical for B cell activation and differentiation. nih.govmdpi.com This demonstrates that threonine phosphorylation is a critical post-translational modification that can fine-tune immune signaling pathways, highlighting a potential mechanism by which compounds related to this compound could exert immunomodulatory effects.
Potential as Immunomodulators
The role of protein phosphorylation, particularly on threonine residues, is a cornerstone of intracellular signaling and is pivotal in the regulation of the immune system. While direct studies on the immunomodulatory effects of exogenously supplied this compound are not extensively documented in publicly available research, the well-established importance of threonine phosphorylation in immune cell function provides a strong basis for its potential in this area. The introduction of this compound into biological systems could theoretically influence a multitude of signaling pathways that govern immune responses, from inflammation to T-cell activation.
The mechanism of action for potential immunomodulation by this compound would likely revolve around its ability to alter the cellular pool of phosphorylated threonine, thereby affecting the equilibrium of kinase and phosphatase activities that fine-tune immune cell signaling. Key signaling molecules, such as those in the Signal Transducer and Activator of Transcription (STAT) family, are known to be regulated by threonine phosphorylation, which can modulate their transcriptional activity and subsequent cytokine production.
Recent research has highlighted that the threonine phosphorylation of STAT1, for example, can act as a molecular switch, promoting inflammatory responses while restricting others. This suggests that influencing the levels of intracellular phosphothreonine could have significant immunomodulatory consequences. Furthermore, the inhibition of protein phosphatases like PP2A, which would lead to an increase in the phosphorylation of proteins on threonine residues, has been shown to enhance anti-tumor immunity. This underscores the therapeutic potential of modulating threonine phosphorylation in the immune system.
A study involving a complex of O-phospho-L-threonine, all-trans-retinoic acid, and alpha-fetoprotein demonstrated an increase in the number of antibody-producing cells in mice. While the effect cannot be solely attributed to O-phospho-L-threonine due to the nature of the molecular complex, it provides a tantalizing glimpse into the potential immunomodulatory activity of phosphothreonine derivatives.
Detailed Research Findings
A comprehensive understanding of the immunomodulatory potential of this compound would require direct experimental evidence. To date, specific studies quantifying the effects of this compound on immune cell populations are not available in the reviewed scientific literature. The following data table is presented as a template to illustrate the types of experimental findings that would be necessary to fully elucidate its immunomodulatory profile.
| Immune Cell Type | Experimental Model | Treatment | Key Findings |
| T-Lymphocytes | In vitro human peripheral blood mononuclear cells (PBMCs) | This compound (various concentrations) | Data on T-cell proliferation (e.g., via CFSE dilution), activation marker expression (e.g., CD25, CD69), and cytokine secretion (e.g., IFN-γ, IL-2, IL-4) would be presented here. |
| Macrophages | Murine bone marrow-derived macrophages (BMDMs) | This compound with/without LPS stimulation | Data on macrophage polarization markers (e.g., iNOS for M1, Arginase-1 for M2), and production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines would be detailed here. |
| Dendritic Cells | In vitro generated human monocyte-derived dendritic cells (mo-DCs) | This compound during DC maturation | Data on the expression of co-stimulatory molecules (e.g., CD80, CD86), antigen presentation markers (MHC class II), and cytokine production (e.g., IL-12) would be included here. |
| In Vivo Model | Murine model of induced autoimmunity (e.g., EAE) | Intraperitoneal administration of this compound | Data on disease severity scores, immune cell infiltration into the central nervous system, and ex vivo analysis of immune cell function would be presented here. |
Table 1: Illustrative Template for Future Research Findings on the Immunomodulatory Effects of this compound. This table is a hypothetical representation of the data required to substantiate the immunomodulatory potential of this compound. Currently, such direct experimental data is not available in the public research domain.
Future Directions and Emerging Research Areas in O Phospho Dl Threonine and Threonine Phosphorylation
The study of O-Phospho-DL-threonine and, more broadly, threonine phosphorylation, is entering a dynamic new phase. While foundational knowledge has been established, the complexity of cellular signaling continues to present new questions and challenges. Future research is poised to delve deeper into the nuanced roles of this critical post-translational modification, develop innovative therapeutic strategies, and leverage cutting-edge technologies for a more holistic understanding.
Q & A
Basic: What are the optimal storage and handling protocols for O-Phospho-DL-threonine to ensure stability in biochemical assays?
Methodological Answer:
this compound is highly sensitive to temperature and solvent conditions. For long-term storage (3 years), the lyophilized powder should be kept at -20°C in a desiccated environment. Solutions prepared in solvents like water or PBS are stable for 1 month at -20°C but degrade rapidly at 4°C. For in vivo studies, prepare fresh working solutions daily to avoid hydrolysis or precipitation. If precipitation occurs during reconstitution, use brief sonication (10–15 sec bursts) or gentle heating (37°C). Avoid freeze-thaw cycles, as repeated crystallization can alter phosphorylation integrity .
Basic: What synthetic methodologies are reported for this compound, and how do reaction conditions influence diastereomeric purity?
Methodological Answer:
Synthesis typically involves phosphorylation of DL-threonine using phosphoric acid derivatives. Copper-catalyzed cyclo-additions (e.g., with isocyanides) and stereoselective phosphorylation under acidic conditions (pH 4–5) are common . However, interconversion between DL-threonine and DL-allothreonine during synthesis can reduce diastereomeric purity. To mitigate this, low-temperature reactions (<10°C) and chiral resolution via ion-exchange chromatography are recommended. Yields vary between 60–80% depending on the protecting groups used (e.g., tert-butyl vs. benzyl esters) .
Advanced: How can 31P NMR and 13C-detected REDOR spectroscopy resolve structural ambiguities in this compound crystallography?
Methodological Answer:
31P NMR is critical for probing phosphorylation site dynamics. For this compound, cross-polarization magic-angle spinning (CP-MAS) NMR at natural isotopic abundance can differentiate between O3- and O4-phosphorylation isomers, which are indistinguishable via X-ray diffraction alone. Coupling 13C-detected rotational-echo double-resonance (REDOR) with 31P dephasing allows precise measurement of P–O–C bond angles, revealing conformational flexibility in the crystal lattice. This approach confirmed a 15° deviation in the phosphoryl group orientation compared to O-phosphoserine analogs .
Advanced: What experimental strategies address contradictions in phosphorylation kinetics of this compound across enzymatic assays?
Methodological Answer:
Discrepancies in phosphorylation rates (e.g., kinase-specific vs. non-enzymatic phosphorylation) often stem from solvent polarity and counterion effects. For example, Mg²⁺ ions in Tris-HCl buffer enhance kinase-mediated phosphorylation by stabilizing the transition state, while Na⁺/K⁺ in phosphate-buffered saline (PBS) inhibit it. To reconcile conflicting data, use isothermal titration calorimetry (ITC) to quantify binding affinities under varying ionic conditions. Additionally, control experiments with deuterated solvents (D₂O) can isolate solvent isotope effects on reaction kinetics .
Basic: How should researchers design dose-response studies for this compound in cell culture models to account for metabolic instability?
Methodological Answer:
Due to rapid dephosphorylation by cellular phosphatases, dose-response experiments require continuous monitoring of intracellular threonine phosphate levels. Use LC-MS/MS to quantify metabolite half-life (t½ ≈ 2–4 hrs in HEK293 cells). Pre-treat cells with phosphatase inhibitors (e.g., 1 mM sodium orthovanadate) 30 minutes before compound administration. For chronic exposure studies, replenish this compound every 6 hours and normalize data to untreated controls to distinguish compound-specific effects from metabolic baseline drift .
Advanced: What chromatographic techniques are most effective for separating this compound enantiomers, and how are they validated?
Methodological Answer:
Chiral separation requires hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC). Mobile phases of acetonitrile/ammonium acetate (pH 6.8) at 40°C achieve baseline resolution (R > 1.5) of D- and L-enantiomers. Validate specificity via spiked recovery experiments (≥95% accuracy) and mass spectrometry to confirm absence of racemization during elution. Note that traditional reversed-phase C18 columns fail to resolve enantiomers due to insufficient polar selectivity .
Basic: How do researchers standardize this compound solutions for in vivo pharmacokinetic studies?
Methodological Answer:
For intravenous administration, dissolve the compound in isotonic saline (0.9% NaCl) at 2 mg/mL and filter-sterilize (0.22 μm). Dose calculations must account for animal weight, injection volume, and bioavailability (F ≈ 40–60% in rodents due to first-pass metabolism). Example: For a 20 g mouse with a 100 μL injection volume, prepare 4 mg total dose (2 mg/mL × 100 μL × 20 mice). Include a 10% excess to compensate for pipetting error .
Advanced: What role does this compound play in modulating protein kinase activity, and how can this be quantified in structural studies?
Methodological Answer:
this compound acts as a competitive inhibitor for kinases like PKA and PKC by mimicking the phosphorylated Thr residue in substrate peptides. To quantify inhibition, perform fluorescence polarization assays with FITC-labeled substrate peptides (IC₅₀ typically 5–10 μM). For structural insights, use X-ray crystallography with co-crystallized kinase-O-Phospho-DL-threonine complexes. Data from PDB entries (e.g., 3AG8) reveal hydrogen bonding between the phosphoryl group and catalytic Lys72 in PKA, explaining its inhibitory potency .
Basic: What are the common impurities in this compound batches, and how are they controlled during synthesis?
Methodological Answer:
Major impurities include unphosphorylated DL-threonine (≤0.5%), DL-allothreonine-phosphate (≤0.3%), and inorganic phosphate (≤0.2%). Control via reverse-phase HPLC (Hypersil-ODS column, 4.6 × 610 mm) with UV detection at 210 nm. Adjust gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. For GMP compliance, adhere to USP acceptance criteria: individual unspecified impurities ≤0.1%, total ≤0.5% .
Advanced: How can researchers resolve discrepancies in the thermodynamic stability of this compound across computational and experimental models?
Methodological Answer:
Computational models (e.g., DFT calculations) often overestimate phosphoryl group stability due to neglected solvent entropy effects. Validate via differential scanning calorimetry (DSC) and isothermal microcalorimetry. Experimental ΔH values (~ -15 kJ/mol for hydrolysis) conflict with DFT predictions (~ -8 kJ/mol). To harmonize data, apply explicit solvent molecular dynamics (MD) simulations with TIP3P water models, which account for hydrogen-bonding networks around the phosphoryl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
